1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic compound known for its unique structure that combines a phenoxy group, a piperazinyl moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride generally involves multi-step organic reactions The initial step often includes the alkylation of 4-tert-butylphenol with an appropriate alkyl halide to introduce the tert-butyl group This is followed by the nucleophilic substitution reaction of the alkylated phenol with 3-chloropropanol
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to optimize the yield and minimize reaction times. The use of high-efficiency catalysts and automated monitoring systems ensures consistency and quality of the final product. Purification processes, such as recrystallization and chromatography, are employed to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions, often with hydrogen gas and a suitable catalyst, result in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl or piperazine rings, leading to various substituted products.
Common Reagents and Conditions: Reagents commonly used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and organic solvents such as dichloromethane and ethanol. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions efficiently.
Major Products: The major products formed from these reactions depend on the type and conditions of the reaction. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in drug discovery.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as an antagonist or agonist in various biochemical pathways.
Industry: Employed in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action for 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The piperazinyl and fluorophenyl groups play crucial roles in its binding affinity and specificity, influencing the compound’s overall efficacy in various applications.
Comparison with Similar Compounds
1-(4-Methoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
1-(4-Ethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
1-(4-Tert-butylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Uniqueness: 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is unique due to the combination of its tert-butyl group, which imparts significant steric effects, and its fluorophenyl group, which influences electronic properties. This unique structural arrangement enhances its potential for specific interactions in biological systems and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2.2ClH/c1-23(2,3)18-8-10-20(11-9-18)28-17-19(27)16-25-12-14-26(15-13-25)22-7-5-4-6-21(22)24;;/h4-11,19,27H,12-17H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUJPCAUTWWGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.